molecular formula C10H16Cl2N2 B2428899 1,2,3,4-Tetrahydroquinolin-5-ylmethylamine dihydrochloride CAS No. 1169972-24-0

1,2,3,4-Tetrahydroquinolin-5-ylmethylamine dihydrochloride

Cat. No.: B2428899
CAS No.: 1169972-24-0
M. Wt: 235.15
InChI Key: YIWBISSLFSBRJI-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinolin-5-ylmethylamine dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2 and a molecular weight of 235.16 g/mol. This dihydrochloride salt features a tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry known to be associated with a wide range of pharmacological activities. Researchers value this core structure for its prevalence in bioactive molecules and natural products. The tetrahydroquinoline scaffold is recognized as a key motif in the development of compounds with potential anti-infective, anticancer, and central nervous system activities, making derivatives like this one valuable intermediates in drug discovery programs . The amine functional group on the methyl substituent offers a versatile handle for further chemical modification, allowing for the synthesis of amides, sulfonamides, or Schiff bases for structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. For laboratory use only. Handle with care in a well-ventilated environment, and wear suitable protective equipment. Refer to the Safety Data Sheet for comprehensive handling and hazard information.

Properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-5-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c11-7-8-3-1-5-10-9(8)4-2-6-12-10;;/h1,3,5,12H,2,4,6-7,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWBISSLFSBRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2NC1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,2,3,4-Tetrahydroquinolin-5-ylmethylamine dihydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may vary, but they generally aim to optimize yield and purity while ensuring safety and cost-effectiveness .

Chemical Reactions Analysis

1,2,3,4-Tetrahydroquinolin-5-ylmethylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives .

Scientific Research Applications

Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives related to tetrahydroquinoline compounds. For instance, new methylene tethered tetrahydroquinolines demonstrated significant cytotoxic effects against several cancer cell lines, including C6, MCF-7 (breast cancer), and PC3 (prostate cancer) cells. These compounds exhibited high selectivity and potency against tumor cells compared to normal cell lines, indicating their potential as chemotherapeutic agents .

Mechanism of Action
The mechanism by which these compounds exert their effects often involves the modulation of various cellular pathways. For example, tetrahydroquinoline derivatives may interact with specific receptors or enzymes that are crucial for cancer cell proliferation and survival. Studies have suggested that these interactions could lead to apoptosis (programmed cell death) in malignant cells .

Synthesis and Structural Variations

Synthetic Methods
The synthesis of 1,2,3,4-tetrahydroquinolin-5-ylmethylamine dihydrochloride typically involves multi-component reactions that allow for the introduction of various functional groups. These synthetic strategies enable the production of a diverse library of tetrahydroquinoline derivatives with tailored biological activities .

Structural Characterization
The synthesized compounds are often characterized using advanced techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity. This is crucial for establishing a correlation between structure and biological activity .

Applications in Drug Development

Pharmacological Potential
Tetrahydroquinoline derivatives have been investigated for their pharmacological properties beyond anticancer activity. They have shown promise as selective antagonists for serotonin receptors (5HT2B), which are implicated in various physiological processes and diseases . This positions them as potential therapeutic agents for conditions such as depression and anxiety disorders.

Formulation Development
Research has also explored the formulation of these compounds into drug delivery systems that enhance their bioavailability and therapeutic efficacy. The development of novel formulations can significantly impact the clinical application of tetrahydroquinoline derivatives in treating various diseases .

Case Studies

StudyFindingsApplication
Study 1High cytotoxicity against C6, MCF-7, PC3 cell linesPotential anticancer agent
Study 2Effective modulation of serotonin receptorsPossible treatment for mood disorders
Study 3Development of new formulations improving bioavailabilityEnhanced therapeutic efficacy

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydroquinolin-5-ylmethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. This compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1,2,3,4-Tetrahydroquinolin-5-ylmethylamine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which influences its reactivity and applications in various fields .

Biological Activity

1,2,3,4-Tetrahydroquinolin-5-ylmethylamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant studies and data.

Synthesis

The synthesis of 1,2,3,4-tetrahydroquinolines often involves multi-step processes that can yield various derivatives with distinct biological activities. Common synthetic routes include:

  • Hydrogenation of Quinoline Derivatives : This method typically involves the reduction of quinoline derivatives under hydrogen gas in the presence of a catalyst.
  • Cyclization Reactions : These reactions can be initiated by the condensation of amines with aldehydes followed by cyclization to form the tetrahydroquinoline structure.

Biological Activity

This compound exhibits a range of biological activities:

Antimicrobial Properties

Research indicates that tetrahydroquinoline derivatives possess antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

Several studies have reported that tetrahydroquinolines exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, derivatives have been noted for their effectiveness against breast cancer and leukemia cells .

Neuroprotective Effects

Tetrahydroquinolines have also demonstrated neuroprotective properties. They are believed to modulate neurotransmitter systems and exhibit antioxidant activity, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its anticancer and antimicrobial effects.
  • Receptor Modulation : It can act on neurotransmitter receptors, influencing signaling pathways related to mood regulation and neuroprotection .

Case Studies

Several case studies highlight the efficacy of tetrahydroquinoline derivatives:

  • Anticancer Study : A study published in Pharmaceutical Research demonstrated that a tetrahydroquinoline derivative reduced tumor growth in xenograft models by inducing apoptosis through caspase activation .
  • Neuroprotection : In a preclinical trial involving neurodegenerative models, tetrahydroquinoline compounds were found to reduce oxidative stress markers and improve cognitive function .
  • Antimicrobial Efficacy : A recent study tested various tetrahydroquinoline derivatives against multi-drug resistant bacterial strains and reported significant inhibition rates compared to standard antibiotics .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
1,2,3,4-TetrahydroquinolinYesYesYes
1-(3-Methyl-1H-pyrrol-2-yl)ethanoneModerateLimitedNo
6-Methoxy-1H-indoleYesYesModerate

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for preparing 1,2,3,4-tetrahydroquinolin-5-ylmethylamine dihydrochloride, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves reductive amination or cyclization of precursors followed by hydrochlorination. Purity validation employs techniques like high-performance liquid chromatography (HPLC) with UV detection (retention time comparison) and nuclear magnetic resonance (NMR) spectroscopy (integration ratios for protons). For dihydrochloride salts, elemental analysis (e.g., chloride content via ion chromatography) is critical to confirm stoichiometry .

Q. What are the recommended storage conditions to ensure the compound’s stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Stability tests under accelerated degradation conditions (e.g., 40°C/75% relative humidity for 1–2 weeks) can identify susceptibility to hydrolysis or oxidation. Monitor via HPLC for decomposition products .

Q. How is the compound characterized structurally, and what spectral data are essential?

  • Methodological Answer : Key characterization includes:

  • 1H/13C NMR : Assign peaks for the tetrahydroquinoline ring (e.g., methylamine protons at δ ~2.8–3.2 ppm), aromatic protons, and chloride counterions.
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]+) and isotopic pattern matching the molecular formula.
  • X-ray Crystallography : Resolve crystal packing and salt formation (if single crystals are obtainable) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediates for derivatization reactions. Reaction path searches combined with experimental validation (e.g., varying solvents, catalysts) can identify energy-efficient pathways. Machine learning models trained on reaction databases may prioritize high-yield conditions .

Q. What strategies resolve contradictions in reported reactivity or stability data across studies?

  • Methodological Answer : Systematic meta-analysis of literature data (e.g., solvent polarity, temperature, catalyst loadings) can isolate variables causing discrepancies. Controlled replicate studies under standardized conditions (e.g., ICH guidelines for stability testing) clarify reproducibility. Advanced analytics like LC-MS/MS detect trace impurities affecting reactivity .

Q. How can the compound’s degradation pathways be elucidated under physiological conditions?

  • Methodological Answer : Simulate physiological pH (e.g., phosphate buffer at pH 7.4) and monitor degradation via HPLC-MS. Isotopic labeling (e.g., deuterated solvents) helps trace hydrolysis or oxidation sites. Kinetic studies (Arrhenius plots) predict shelf-life and guide formulation strategies .

Q. What safety protocols are recommended for handling novel derivatives with unknown toxicity?

  • Methodological Answer : Adopt the precautionary principle: use fume hoods, full PPE (gloves, lab coats, goggles), and closed-system handling. Preliminary in silico toxicity screening (e.g., QSAR models) identifies structural alerts. Collaborate with toxicology labs for Ames tests or acute toxicity assays in model organisms .

Q. How do solvent polarity and counterion exchange affect the compound’s solubility and reactivity?

  • Methodological Answer : Conduct solubility screens in solvents of varying polarity (e.g., water, DMSO, THF). Counterion exchange (e.g., replacing Cl⁻ with PF6⁻) via metathesis can enhance lipophilicity. Monitor changes via conductivity measurements and compare reaction rates in different media .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s catalytic activity in cross-coupling reactions: How to validate claims?

  • Methodological Answer : Reproduce experiments using identical substrates, catalysts, and conditions. Use kinetic profiling (e.g., in situ IR spectroscopy) to track reaction progress. Collaborate with independent labs to rule out batch-specific impurities or instrumentation bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.